(4-methoxy-2-pyridinyl)methyl N-(2-methoxyphenyl)imidothiocarbamate
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Overview
Description
(4-methoxypyridin-2-yl)methyl N’-(2-methoxyphenyl)carbamimidothioate is a complex organic compound that features a pyridine ring substituted with a methoxy group at the 4-position and a carbamimidothioate group linked to a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxypyridin-2-yl)methyl N’-(2-methoxyphenyl)carbamimidothioate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of 4-methoxypyridine with a halogenated methoxyphenyl carbamimidothioate under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-methoxypyridin-2-yl)methyl N’-(2-methoxyphenyl)carbamimidothioate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamimidothioate group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of the carbamimidothioate group can produce methoxyphenylamines .
Scientific Research Applications
(4-methoxypyridin-2-yl)methyl N’-(2-methoxyphenyl)carbamimidothioate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes .
Mechanism of Action
The mechanism by which (4-methoxypyridin-2-yl)methyl N’-(2-methoxyphenyl)carbamimidothioate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-methoxypyridin-2-ylamine: Similar in structure but lacks the carbamimidothioate group.
2-methoxy-5-(phenylamino)methylphenol: Contains a methoxyphenyl moiety but differs in the functional groups attached
Uniqueness
(4-methoxypyridin-2-yl)methyl N’-(2-methoxyphenyl)carbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H17N3O2S |
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Molecular Weight |
303.4g/mol |
IUPAC Name |
(4-methoxypyridin-2-yl)methyl N'-(2-methoxyphenyl)carbamimidothioate |
InChI |
InChI=1S/C15H17N3O2S/c1-19-12-7-8-17-11(9-12)10-21-15(16)18-13-5-3-4-6-14(13)20-2/h3-9H,10H2,1-2H3,(H2,16,18) |
InChI Key |
CSNAEBHURXGNPM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC=C1)CSC(=NC2=CC=CC=C2OC)N |
Canonical SMILES |
COC1=CC(=NC=C1)CSC(=NC2=CC=CC=C2OC)N |
Origin of Product |
United States |
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